molecular formula C14H19NO3 B2527392 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid CAS No. 926198-81-4

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid

Cat. No.: B2527392
CAS No.: 926198-81-4
M. Wt: 249.31
InChI Key: PDXOUFOUVXIPDL-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a morpholine ring substituted with two methyl groups. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2,6-dimethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline: Similar structure but with an aniline group instead of a benzoic acid moiety.

    4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenol: Contains a phenol group instead of a benzoic acid moiety.

    4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzaldehyde: Features a benzaldehyde group instead of a benzoic acid moiety.

Uniqueness

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a morpholine ring. This structure imparts specific chemical properties, such as acidity and nucleophilicity, making it versatile for various chemical reactions and applications. Its unique structure also allows for specific interactions with biological targets, enhancing its utility in scientific research.

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10-7-15(8-11(2)18-10)9-12-3-5-13(6-4-12)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXOUFOUVXIPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acetic acid (0.34 mL), trimethyl orthoformate (0.66 mL), and sodium triacetoxyborohydride (0.53 g) are successively added to 4-formyl-benzoic acid (150 mg) and 2,6-dimethyl-morpholine (115 mg) dissolved in dimethylformamide (3 mL). The solution is stirred at room temperature overnight. Trifluoroacetic acid (50% in water) is added, the solution is stirred for another 2 h and then concentrated under reduced pressure. The residue is purified by HPLC on reversed phase (MeCN/H2O) to give the title compound as its trifluoroacetic acid salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Quantity
0.53 g
Type
reactant
Reaction Step Three
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
115 mg
Type
reactant
Reaction Step Three
Quantity
0.34 mL
Type
solvent
Reaction Step Three

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